Nithiazine

Descripción general

Descripción

Nithiazine is a nitromethylene neonicotinoid insecticide. It was first synthesized by Shell in the 1970s and is historically significant as the model molecule for neonicotinoids, a new family of pesticides . This compound is known for its selective toxicity to insects while being moderately toxic to mammals . Unlike many other insecticides, it does not act as an acetylcholinesterase inhibitor .

Métodos De Preparación

Nithiazine can be synthesized through a reaction involving nitromethane, formaldehyde, and thiazolidine . The reaction typically involves the following steps:

Formation of the nitromethylene intermediate: Nitromethane reacts with formaldehyde to form a nitromethylene intermediate.

Cyclization: The intermediate then undergoes cyclization with thiazolidine to form this compound.

Industrial production methods for this compound are not widely documented due to its limited commercial use. the synthesis generally follows the laboratory preparation methods with optimization for larger scale production.

Análisis De Reacciones Químicas

Nithiazine undergoes several types of chemical reactions:

Photodegradation: This compound is highly unstable under sunlight due to its nitromethylene chromophore, leading to rapid degradation and formation of various breakdown products.

Hydrolysis: It also degrades under hydrolytic conditions, forming nitrile, nitroso, and oxime derivatives.

Substitution Reactions: This compound can react with malononitrile or ethyl cyanoacetate and benzaldehyde to form novel analogues.

Common reagents used in these reactions include nitromethane, formaldehyde, thiazolidine, malononitrile, and benzaldehyde. The major products formed from these reactions are various analogues of this compound with modified structures and properties.

Aplicaciones Científicas De Investigación

Insecticidal Applications

Nithiazine's Mechanism of Action

This compound functions as an agonist at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and ultimately death. It has shown effectiveness against a variety of agricultural pests, particularly those affecting rice crops. Its insecticidal efficacy is attributed to its unique chemical structure, which allows for selective targeting of insect nAChRs while minimizing toxicity to non-target organisms such as mammals and birds .

Case Study: Rice Insect Control

A significant application of this compound is in controlling pests in rice production. Research indicates that formulations containing this compound have been effective against rice moths and flies. The stabilization of this compound in these formulations enhances its longevity and efficacy under field conditions . For instance, stabilized compositions have been developed that include thermal stabilizers and antioxidants to prolong the active life of this compound in agricultural settings.

Stabilization Techniques

Stabilization Methods

Due to its instability under various environmental conditions (thermal, light, and moisture), several patents have focused on methods to stabilize this compound for agricultural use:

- Use of Hydroxy Compounds : Stabilizers such as hydroxyethyl-tert-amines are incorporated into this compound formulations to enhance stability against thermal degradation.

- Antioxidants : Compounds like tocopherols and alkyl gallates are used to prevent oxidative degradation of this compound .

- Chemical Modifications : The addition of certain salts or secondary aromatic amines has been reported to improve the stability of this compound formulations significantly .

Environmental Impact and Ecological Risk

Toxicity Profile

This compound exhibits low toxicity to birds and mammals but is slightly toxic to aquatic invertebrates. Its rapid photodegradation poses challenges for environmental persistence; however, it remains stable under neutral pH conditions with a half-life exceeding 90 days . This characteristic makes it suitable for targeted applications but raises concerns regarding potential runoff into aquatic ecosystems.

Ecological Studies

Research has highlighted the need for guidelines regarding the use of neonicotinoids like this compound in agricultural practices. A study derived freshwater guideline values for neonicotinoids, indicating that while they are effective pest control agents, their ecological risks must be managed carefully .

Comparative Data Table

The following table summarizes key attributes and applications of this compound compared to other neonicotinoids:

| Compound | Target Pests | Stability | Toxicity to Aquatic Invertebrates | Application Method |

|---|---|---|---|---|

| This compound | Rice pests | Moderate | Slightly toxic | Spraying, soil application |

| Imidacloprid | Various insects | Low | Moderately toxic | Foliar application |

| Clothianidin | Coleoptera | High | Non-toxic | Seed treatment |

Mecanismo De Acción

Nithiazine acts as an agonist of the nicotinic acetylcholine receptor in insects . This receptor is involved in the transmission of nerve impulses. By binding to the receptor, this compound disrupts normal nerve function, leading to paralysis and death of the insect. The selectivity of this compound for insect receptors over mammalian receptors is due to structural differences between the receptors in these organisms .

Comparación Con Compuestos Similares

Nithiazine is part of the neonicotinoid family of insecticides, which includes compounds such as imidacloprid, acetamiprid, clothianidin, dinotefuran, nitenpyram, thiacloprid, and thiamethoxam . Compared to these compounds, this compound has greater activity against certain insect species but is less stable under environmental conditions . Its rapid degradation under sunlight and hydrolytic conditions limits its practical use in agricultural settings .

Similar Compounds

Imidacloprid: Widely used neonicotinoid with high stability and broad-spectrum insecticidal activity.

Acetamiprid: Known for its effectiveness against a variety of pests and lower toxicity to mammals.

Clothianidin: Highly effective against soil-dwelling and foliar-feeding insects.

Dinotefuran: Noted for its rapid action and effectiveness against resistant insect populations.

Nitenpyram: Used in veterinary medicine for controlling fleas on pets.

Thiacloprid: Effective against sucking and chewing insects.

Thiamethoxam: Known for its systemic properties and long-lasting effects.

This compound’s uniqueness lies in its role as the prototype for neonicotinoid insecticides and its specific mode of action on insect nicotinic acetylcholine receptors .

Actividad Biológica

Nithiazine is a neonicotinoid insecticide derived from 1,3-thiazine, known for its potent biological activity against a variety of insect pests. This article explores the compound's mechanisms of action, toxicological profiles, and environmental impacts, supported by data tables and case studies.

This compound exerts its biological effects primarily through the modulation of nicotinic acetylcholine receptors (nAChRs) in insects. These receptors are crucial for neurotransmission in the insect nervous system. The interaction of this compound with nAChRs leads to overstimulation, resulting in paralysis and death of the target insects.

- Binding Affinity : this compound demonstrates a binding affinity for insect nAChRs that is significantly higher than for mammalian receptors. This selectivity is attributed to structural differences between the receptor subtypes in insects and mammals, allowing this compound to act as a potent neurotoxin for insects while being less harmful to vertebrates .

Toxicological Profile

The toxicity of this compound has been evaluated in various studies, revealing its effects on non-target species and potential risks to human health.

Acute Toxicity Data

| Species | Toxicity Measure | Value (mg/kg) |

|---|---|---|

| Northern Bobwhite Quail | LD50 | 50.0 |

| Mallard Duck | LD50 | 100.0 |

| Rat | LD50 | 200.0 |

| Rabbit | LD50 | 150.0 |

Note: LD50 values represent the dose required to kill 50% of a test population and indicate relative toxicity levels across species .

Case Studies

- Neonicotinoid Poisoning : A case study reported multiple organ failure due to simultaneous exposure to this compound and alcohol, highlighting the compound's potential for severe toxicity under certain conditions .

- Environmental Impact : Research indicates that this compound can affect non-target organisms such as bees, with studies showing that it is toxic at concentrations lower than those affecting many other neonicotinoids. For example, its LD50 for honey bees is significantly higher than that of imidacloprid, suggesting a reduced risk to pollinators compared to other pesticides .

Research Findings

Recent studies have focused on the comparative toxicity of this compound relative to other neonicotinoids:

- Comparative Toxicity : this compound is reported to be 125 times less toxic than imidacloprid and 25 times less toxic than thiamethoxam based on LC90 values .

- Selectivity Factors : The selectivity factor for insects versus mammals is crucial in evaluating the safety profile of this compound. Its mechanism involves preferential binding to insect-specific nAChRs while exhibiting lower affinity for mammalian counterparts, thereby minimizing adverse effects on non-target species .

Propiedades

Número CAS |

58842-20-9 |

|---|---|

Fórmula molecular |

C5H8N2O2S |

Peso molecular |

160.20 g/mol |

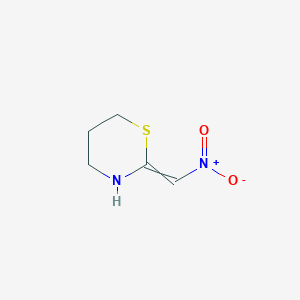

Nombre IUPAC |

(2Z)-2-(nitromethylidene)-1,3-thiazinane |

InChI |

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4- |

Clave InChI |

LZTIMERBDGGAJD-PLNGDYQASA-N |

SMILES |

C1CNC(=C[N+](=O)[O-])SC1 |

SMILES isomérico |

C1CN/C(=C/[N+](=O)[O-])/SC1 |

SMILES canónico |

C1CNC(=C[N+](=O)[O-])SC1 |

Pictogramas |

Irritant |

Sinónimos |

LS-192830 nithiazine SD 35651 SD 35651, (E)-isomer SD-35651 SKI-71 tetrahydro-2-(nitromethylene)-2H-1,3-thiazine WL-35651 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.